molecular formula C10H20N2O4S2 B15029897 3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione

3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione

Cat. No.: B15029897
M. Wt: 296.4 g/mol
InChI Key: IJMDHAMSOVFTCF-UHFFFAOYSA-N
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Description

3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a thiolane-1,1-dione core substituted with a thioxomethylamino group and a bis(2-hydroxyethyl)amino moiety. Its structure combines a five-membered thiolane ring (saturated thiacyclopentane) with two sulfonyl oxygen atoms (dione) and a methyl group at position 3. The bis(2-hydroxyethyl)amino group introduces hydrophilicity, while the thioxomethylamino linker may contribute to reactivity or coordination properties.

Properties

Molecular Formula

C10H20N2O4S2

Molecular Weight

296.4 g/mol

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea

InChI

InChI=1S/C10H20N2O4S2/c1-10(2-7-18(15,16)8-10)11-9(17)12(3-5-13)4-6-14/h13-14H,2-8H2,1H3,(H,11,17)

InChI Key

IJMDHAMSOVFTCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

HCGREEN NO.1 (2-[[4-[Bis(2-hydroxyethyl)amino]phenyl]amino]-5-[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione)

Structural Differences :

  • Core Structure: HCGREEN NO.1 features a cyclohexa-2,5-diene-1,4-dione (quinone) core, whereas the target compound has a thiolane-1,1-dione ring. The former is aromatic and planar, while the latter is non-aromatic and sulfur-containing.
  • Substituents: Both share bis(2-hydroxyethyl)amino groups, but HCGREEN NO.1 includes an additional hydroxyethylamino substituent on the quinone ring.

Functional Implications :

  • Applications: HCGREEN NO.1 is explicitly used as a hair dye , leveraging its conjugated quinone system for colorfastness. The target compound’s thiolane-dione core may instead favor redox activity or serve as a Michael acceptor in drug design.
  • Solubility : The hydroxyethyl groups in both compounds enhance water solubility, but the thiolane-dione’s smaller ring size may reduce steric hindrance, improving binding affinity in biological systems.
Property Target Compound HCGREEN NO.1
Core Structure Thiolane-1,1-dione Cyclohexa-2,5-diene-1,4-dione (quinone)
Key Substituents Bis(2-hydroxyethyl)amino, thioxomethyl Bis(2-hydroxyethyl)amino, hydroxyethyl
Primary Application Hypothesized: Pharmaceuticals Cosmetics (hair dye)
Aromaticity Non-aromatic Aromatic

Bis(trifluoromethyl)phenyl Amino Derivatives ()

Structural Differences :

  • Substituents: The bis(trifluoromethyl)phenyl amino group in compounds like (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide introduces strong electron-withdrawing CF₃ groups, contrasting with the target compound’s electron-donating hydroxyethyl groups.

Functional Implications :

  • Lipophilicity : Trifluoromethyl groups increase hydrophobicity, making these analogs suitable for lipid-rich environments (e.g., membrane penetration in drug delivery). The target compound’s hydroxyethyl groups favor aqueous solubility.

Benzisothiazole-1,1-dione Derivatives ()

Structural Differences :

  • Core Structure: Benzisothiazole-1,1-dione derivatives (e.g., 3-[(2-hydroxyethyl)amino]-1,2-benzothiazole-1,1-dione) fuse a benzene ring with a thiazole-dione system, differing from the thiolane-dione’s saturated ring.

Functional Implications :

  • Electronic Effects : The aromatic benzisothiazole-dione system delocalizes electron density, enhancing UV absorption (useful in dyes or sensors). The thiolane-dione’s saturated ring may exhibit greater conformational flexibility.

Bis-Heterocyclic Compounds ()

Structural Contrast :

  • Heteroatoms : Bis-pyrimidines/pyrazoles contain nitrogen-rich rings, while the target compound emphasizes sulfur and oxygen. This difference influences hydrogen-bonding capacity and metal coordination behavior .

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